molecular formula C10H11BO2 B1370797 (3,4-Dihydronaphthalen-2-yl)boronic acid CAS No. 521917-51-1

(3,4-Dihydronaphthalen-2-yl)boronic acid

Cat. No.: B1370797
CAS No.: 521917-51-1
M. Wt: 174.01 g/mol
InChI Key: XPXMEYHPXJQPHD-UHFFFAOYSA-N
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Description

(3,4-Dihydronaphthalen-2-yl)boronic acid is an organoboron compound featuring a partially saturated naphthalene ring system. Unlike fully aromatic naphthalenyl boronic acids, its 3,4-dihydro structure introduces a cyclohexene-like moiety, which may influence electronic properties, solubility, and reactivity. Boronic acids are widely utilized in synthetic chemistry as intermediates for Suzuki-Miyaura cross-coupling reactions due to their stability and versatility .

Properties

IUPAC Name

3,4-dihydronaphthalen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7,12-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXMEYHPXJQPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2CC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623253
Record name 3,4-Dihydronaphthalen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521917-51-1
Record name 3,4-Dihydronaphthalen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydronaphthalen-2-yl)boronic acid typically involves the borylation of a dihydronaphthalene precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydronaphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Amines and Alcohols: From Chan-Lam coupling.

    Boronic Esters: From oxidation reactions.

Mechanism of Action

The mechanism of action of (3,4-Dihydronaphthalen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Features

  • 6-Hydroxynaphthalen-2-yl Boronic Acid : Contains a fully aromatic naphthalene core with a hydroxyl group at position 4. The hydroxyl group enhances water solubility and may participate in hydrogen bonding, influencing target binding .
  • Phenanthren-9-yl Boronic Acid : A polycyclic aromatic compound with three fused benzene rings, conferring high lipophilicity. Its planar structure facilitates π-π stacking interactions in biological systems .
  • 3-Carboxy-Phenyl Boronic Acid (3-CPBA) : Features a carboxylic acid substituent, enabling pH-dependent solubility and dual functionality (boron for glycan binding, carboxylate for ionic interactions) .
  • This may affect membrane permeability and metabolic stability .
Antiproliferative Effects:
  • 6-Hydroxynaphthalen-2-yl Boronic Acid : Demonstrated potent cytotoxicity against triple-negative breast cancer (4T1 cells) with an IC50 of 0.1969 µM .
  • Phenanthren-9-yl Boronic Acid : Exhibited similar potency (IC50 = 0.2251 µM) in the same model, likely due to enhanced hydrophobic interactions with cellular targets .
  • (3,4-Dihydronaphthalen-2-yl)boronic Acid: No direct antiproliferative data are available, but its reduced aromaticity may compromise activity compared to fully aromatic analogs.
Antibacterial and Antifungal Activity:
  • Dimeric Boronic Acids (e.g., Compounds 4–6 in ) : Showed mycobacterial selectivity (MIC = 780–3100 µM) due to multivalent glycan binding. Linker length (1.6–3 nm) critically influenced efficacy .
  • Meta-Substituted Aryl Boronic Acids (e.g., Compound 4 in ) : Inhibited bacterial enzymes (e.g., R39 peptidase) with IC50 values of 20–30 µM, outperforming ortho-substituted analogs .
  • This compound: No reported antibacterial activity.
Enzyme Inhibition:
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibited fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A .
  • This compound : Enzyme inhibition profiles remain unstudied.

Solubility and Stability

  • Pyren-1-yl Boronic Acid : Prone to precipitation in aqueous media (e.g., RPMI culture medium), limiting in vitro utility despite moderate lipophilicity .
  • 6-Hydroxynaphthalen-2-yl Boronic Acid : Improved water solubility due to the hydroxyl group, enabling reliable bioassays .
  • This compound : Predicted to have intermediate solubility between aromatic and aliphatic boronic acids, though experimental data are lacking.

Comparative Data Table

Compound IC50 (Antiproliferative) MIC (Antibacterial) Key Structural Feature Solubility Profile
6-Hydroxynaphthalen-2-yl Boronic Acid 0.1969 µM N/A Hydroxyl-substituted naphthalene High aqueous solubility
Phenanthren-9-yl Boronic Acid 0.2251 µM N/A Polycyclic aromatic hydrocarbon Lipophilic
3-Carboxy-Phenyl Boronic Acid N/A 780–3100 µM Carboxylic acid substituent pH-dependent
Dimeric Boronic Acid (Compound 4) N/A 780 µM PEG-linked dimer Water-soluble
This compound N/A N/A Partially saturated naphthalene Predicted intermediate

Biological Activity

(3,4-Dihydronaphthalen-2-yl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities, particularly in the context of organic synthesis and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, and implications for drug development.

Overview of this compound

This compound features a boronic acid functional group attached to a dihydronaphthalene ring. It is primarily recognized for its role in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. Beyond its synthetic utility, this compound exhibits significant interactions with various biological targets.

Target Interactions

The primary target of this compound is the Suzuki–Miyaura coupling reaction , where it acts as a reagent that interacts with palladium catalysts to facilitate transmetalation. This process is crucial for forming new carbon-carbon bonds in organic synthesis.

Enzyme Inhibition

In addition to its synthetic applications, this compound has been shown to inhibit specific enzymes. Notably, it can form reversible covalent bonds with serine residues in proteases, modulating their activity and potentially serving as a scaffold for developing enzyme inhibitors.

Cellular Effects

The biological effects of this compound on cellular processes are multifaceted:

  • Kinase Inhibition : The compound has demonstrated the ability to inhibit certain kinases, which are pivotal in regulating cell signaling pathways related to proliferation and apoptosis. This suggests potential applications in cancer therapy.
  • Gene Expression Modulation : By affecting transcription factors and regulatory proteins, this compound can alter gene expression levels associated with cell cycle regulation and stress responses.

Anticancer Activity

Recent studies have explored the anticancer potential of naphthoquinone derivatives related to this compound. For instance, compounds synthesized from naphthoquinones have shown significant inhibition of cervical cancer cell proliferation (SiHa cells), with some derivatives achieving up to 85% inhibition at specific concentrations . This highlights the potential of naphthoquinone-based compounds in targeted cancer therapies.

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of naphthoquinone analogs has revealed critical insights into their biological efficacy. A study demonstrated that specific modifications to the naphthoquinone structure significantly impacted their inhibitory activity against proteasomal pathways, which are crucial for cancer cell survival . The findings suggest that the incorporation of different substituents can enhance or diminish biological activity, guiding future drug design efforts.

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Notes
This compoundKinase InhibitionVaries by targetPotential inhibitor for cancer pathways
Naphthoquinone Derivative 1Cell Proliferation Inhibition2.31 ± 0.10Effective against MCF-7 cells
Naphthoquinone Derivative 2Proteasome Inhibition6.0 ± 0.5Significant impact on CT-L activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Dihydronaphthalen-2-yl)boronic acid
Reactant of Route 2
(3,4-Dihydronaphthalen-2-yl)boronic acid

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